molecular formula C12H16F3N5 B11735021 1-(propan-2-yl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine

1-(propan-2-yl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine

Cat. No.: B11735021
M. Wt: 287.28 g/mol
InChI Key: GHOXLUSAJWTTBN-UHFFFAOYSA-N
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Description

1-(propan-2-yl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine is a synthetic organic compound that features a unique structure combining pyrazole rings with trifluoroethyl and propan-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(propan-2-yl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the trifluoroethyl group: This step involves the reaction of the pyrazole intermediate with a trifluoroethylating agent, such as trifluoroethyl iodide, in the presence of a base.

    Attachment of the propan-2-yl group: This can be done by reacting the intermediate with an appropriate alkylating agent, such as isopropyl bromide, under basic conditions.

    Final coupling: The final step involves coupling the two pyrazole rings through a suitable linker, such as formaldehyde, under reductive amination conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(propan-2-yl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoroethyl group, using reagents like sodium azide or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of azides or thiols derivatives.

Scientific Research Applications

1-(propan-2-yl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or protein interactions.

    Industrial Applications: It can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, while the pyrazole rings can facilitate interactions with the target’s active site. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

  • 1-(propan-2-yl)-1H-pyrazol-4-amine
  • 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine
  • 1-(propan-2-yl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine

Comparison: 1-(propan-2-yl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine is unique due to the presence of both trifluoroethyl and propan-2-yl groups, which can enhance its chemical stability and biological activity. Compared to similar compounds, it may exhibit improved binding affinity and specificity for certain targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H16F3N5

Molecular Weight

287.28 g/mol

IUPAC Name

2-propan-2-yl-N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]pyrazol-3-amine

InChI

InChI=1S/C12H16F3N5/c1-9(2)20-11(3-4-17-20)16-5-10-6-18-19(7-10)8-12(13,14)15/h3-4,6-7,9,16H,5,8H2,1-2H3

InChI Key

GHOXLUSAJWTTBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)NCC2=CN(N=C2)CC(F)(F)F

Origin of Product

United States

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